molecular formula C16H20N2O4S3 B3667254 N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide

N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide

Cat. No.: B3667254
M. Wt: 400.5 g/mol
InChI Key: YMXFLYSBWLTWEP-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide is a complex organic compound that features both sulfonamide and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of aniline with ethylsulfonyl chloride in the presence of a base such as pyridine to form N-ethylsulfonylaniline.

    Formation of the Sulfanyl Group: The next step involves the reaction of N-ethylsulfonylaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Ethylsulfamoyl)phenyl]acetamide: Similar in structure but with an acetamide group instead of a sulfanyl group.

    N-ethyl-4-methylbenzenesulfonamide: Similar in structure but lacks the sulfanyl group.

Uniqueness

N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide is unique due to the presence of both sulfonamide and sulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.

Properties

IUPAC Name

N-ethyl-4-[4-(ethylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-3-17-24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18-4-2/h5-12,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFLYSBWLTWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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